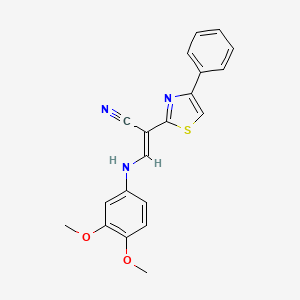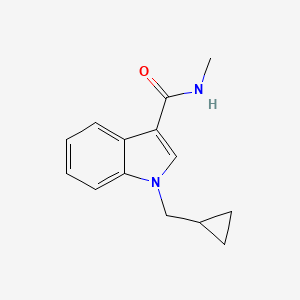
2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” is an organic compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 . It is also known by its CAS Number: 346647-42-5 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a trifluoroethanol group attached to a phenyl group and a pyridine group . The presence of the trifluoro group imparts unique properties to the compound, as the high electronegativity of fluorine can significantly influence the compound’s reactivity and interactions .Physical And Chemical Properties Analysis
“this compound” is a solid compound with a melting point of 63° C . It has a predicted boiling point of 339.4° C at 760 mmHg and a predicted density of 1.3 g/cm3 . The compound’s refractive index is predicted to be n20D 1.53 .Wissenschaftliche Forschungsanwendungen
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, a related compound to 2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol, has been found to be an effective protecting group for methacrylic acid (MAA). It can be selectively removed post-polymerization either chemically under alkaline conditions or thermally at or above 110 °C. This property is particularly valuable in the field of polymer chemistry (Elladiou & Patrickios, 2012).
Kinetic Resolution
The compound has been studied in the kinetic resolution of racemic 2,2,2-trifluoro-1-aryl ethanol using (R)-benzotetramisole as a catalyst. This process is significant in the preparation of enantiomerically pure versions of the compound or its derivatives (Xu, Zhou, Geng, & Chen, 2009).
Structural Studies
The molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, obtained from a condensation reaction involving similar compounds, was characterized through various methods like X-ray diffraction. Understanding the molecular structure is crucial for synthesizing similar compounds and exploring their potential applications (Percino et al., 2015).
Enzymatic Toolbox
An enzymatic toolbox for the kinetic resolution of derivatives of this compound was developed, demonstrating the ability to achieve high enantioselectivities in synthesizing 2-(pyridin-x-yl)but-3-yn-2-ols. This application is significant in the field of organic synthesis (Nguyen et al., 2010).
Aldosterone Synthase Inhibition
A derivative of this compound, specifically 2,2,2-Trifluoro-1-{4-[(4-fluorophenyl)amino]pyrimidin-5-yl}-1-[1-(methylsulfonyl)piperidin-4-yl]ethanol, has been identified as a potent inhibitor of aldosterone synthase, an enzyme involved in steroid hormone biosynthesis (Meguro et al., 2017).
Zukünftige Richtungen
Trifluoromethylpyridines, a related group of compounds, have found extensive use in the agrochemical and pharmaceutical industries . Given the unique properties imparted by the trifluoro group, it is expected that many novel applications of “2,2,2-Trifluoro-1-phenyl-1-(pyridine-2-yl)ethanol” and related compounds will be discovered in the future .
Wirkmechanismus
Target of Action
It’s known that trifluoroethanol derivatives can inhibit enzymes like alcohol dehydrogenase . Similarly, pyridine derivatives can react with aryl and alkenyl chlorides .
Mode of Action
Trifluoroethanol can form complexes with Lewis bases through hydrogen bonding . Pyridine derivatives can undergo palladium-catalyzed reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .
Biochemical Pathways
The inhibition of alcohol dehydrogenase by trifluoroethanol can affect the metabolism of alcohols .
Pharmacokinetics
Its physical properties such as a boiling point of 3394°C at 760 mmHg and a density of 13 g/cm3 have been reported .
Result of Action
It’s known that the inhibition of alcohol dehydrogenase can affect the metabolism of alcohols, potentially leading to altered physiological responses .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-1-phenyl-1-pyridin-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12(18,10-6-2-1-3-7-10)11-8-4-5-9-17-11/h1-9,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBUSJQQSLFOCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2476404.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2476407.png)

![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)
![4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2476411.png)

![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)

![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)
![1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2476419.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)

